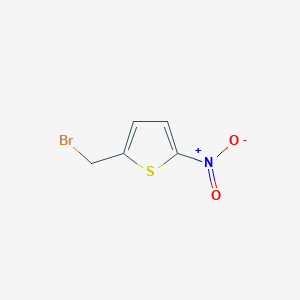

2-(Bromomethyl)-5-nitrothiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-5-nitrothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO2S/c6-3-4-1-2-5(10-4)7(8)9/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJJAUOARVZAEII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)[N+](=O)[O-])CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Value of the Thiophene Scaffold

An In-Depth Technical Guide to 2-(Bromomethyl)-5-nitrothiophene (CAS 166887-84-9): A Versatile Intermediate in Chemical Synthesis

Within the landscape of medicinal chemistry, heterocyclic compounds are foundational pillars for drug discovery. Among these, the thiophene ring system is a privileged scaffold, recognized for its bioisosteric relationship with the benzene ring and its prevalence in a multitude of FDA-approved drugs.[1] Thiophene-containing molecules exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2]

This guide focuses on a specific, highly functionalized derivative: This compound , identified by its CAS number 166887-84-9 . This compound is a potent and versatile synthetic intermediate, engineered with two distinct, strategically positioned functional groups. The bromomethyl group at the 2-position acts as a reactive electrophilic handle, analogous to a benzylic bromide, making it an excellent substrate for nucleophilic substitution reactions. Concurrently, the powerful electron-withdrawing nitro group at the 5-position modulates the electronic properties of the thiophene ring, influencing its reactivity and providing a site for further chemical transformations, such as reduction to an amine.

The primary utility of this compound lies in its role as a building block, enabling the covalent introduction of the "5-nitro-2-thenyl" moiety into larger, more complex molecular architectures. This capability is of significant interest to researchers in drug development and materials science, who can leverage its reactivity to construct novel compounds for biological screening and functional materials development.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are summarized below. This data is critical for its handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 166887-84-9 | [3] |

| Molecular Formula | C₅H₄BrNO₂S | [3][4] |

| Molecular Weight | 222.06 g/mol | [3][4] |

| IUPAC Name | This compound | [4] |

| SMILES | C1=C(SC(=C1)[O-])CBr | [4] |

| InChI | InChI=1S/C5H4BrNO2S/c6-3-4-1-2-5(10-4)7(8)9/h1-2H,3H2 | [4] |

| Monoisotopic Mass | 220.91461 Da | [4] |

Predicted Spectroscopic Signatures

While comprehensive, peer-reviewed spectral data for this specific compound is not widely published, its structure allows for reliable prediction of its key spectroscopic features, essential for reaction monitoring and product confirmation.

-

¹H NMR: The proton NMR spectrum is expected to be highly characteristic. It should feature a singlet for the two methylene protons (-CH₂Br) in the region of δ 4.7-5.0 ppm, significantly downfield due to the adjacent bromine atom and the aromatic ring. Two doublets in the aromatic region (δ 7.0-8.5 ppm) are anticipated for the two coupled protons on the thiophene ring. The proton at the 3-position will likely appear at a lower chemical shift than the proton at the 4-position, which is deshielded by the adjacent nitro group.

-

¹³C NMR: The carbon spectrum would show a signal for the methylene carbon (-CH₂Br) around δ 25-35 ppm. Four distinct signals are expected in the aromatic region for the thiophene ring carbons. The carbon bearing the nitro group (C5) and the carbon bearing the bromomethyl group (C2) would be the most deshielded.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include strong asymmetric and symmetric stretching frequencies for the nitro group (-NO₂) around 1540 cm⁻¹ and 1350 cm⁻¹, respectively. C-H stretching for the aromatic ring would appear above 3000 cm⁻¹, and the C-Br stretch would be visible in the fingerprint region, typically below 700 cm⁻¹.

Synthesis and Purification: A Practical Workflow

The most direct and efficient synthesis of this compound involves the selective free-radical bromination of the methyl group of a readily available precursor, 2-methyl-5-nitrothiophene. This transformation leverages well-established principles of benzylic/allylic halogenation.

Rationale for Synthetic Design

The choice of N-Bromosuccinimide (NBS) as the brominating agent is critical. NBS provides a low, constant concentration of bromine in the reaction mixture, which favors radical substitution at the activated methyl group over electrophilic addition to the thiophene ring. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to start the chain reaction. The reaction is typically performed in an inert, non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane to prevent side reactions.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methyl-5-nitrothiophene (1.0 eq.), N-Bromosuccinimide (1.05-1.1 eq.), and a catalytic amount of AIBN or benzoyl peroxide (0.02-0.05 eq.).

-

Solvent Addition: Add dry carbon tetrachloride or cyclohexane as the solvent.

-

Reaction: Heat the mixture to reflux. The reaction can also be initiated using a UV lamp.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Once complete, cool the reaction mixture to room temperature. The by-product, succinimide, will precipitate and can be removed by filtration.

-

Isolation: Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Remove the solvent under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by flash column chromatography on silica gel.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from the high reactivity of its bromomethyl group, which behaves as a potent electrophile in nucleophilic substitution (Sₙ2) reactions. This allows for the straightforward attachment of the 5-nitro-2-thenyl group to a wide variety of nucleophiles.

Caption: Key Sₙ2 reaction pathways for this compound.

Key Transformations:

-

O-Alkylation: Reaction with alcohols or phenols in the presence of a mild base (e.g., K₂CO₃) yields ethers, providing a linker for various molecular scaffolds.

-

N-Alkylation: Primary or secondary amines readily displace the bromide to form secondary or tertiary amines, respectively. This is a common strategy for building complex amine-containing drug candidates.

-

S-Alkylation: Thiols react efficiently to form stable thioethers, a linkage found in numerous biologically active compounds.

-

C-C Bond Formation: Carbanions, such as those derived from malonic esters or cyanide, can be used to form new carbon-carbon bonds, extending the carbon skeleton for further functionalization.

Applications in Research and Drug Development

While this compound is primarily an intermediate, its utility is demonstrated by the biological activities of the final compounds it helps create. The thiophene nucleus is a cornerstone of modern medicinal chemistry.[1] By providing a reactive handle to this important scaffold, this compound serves as a gateway to novel therapeutics.

Research on structurally related compounds underscores this potential. For example, a series of 2-(bromomethyl)-5-aryl-thiophenes were synthesized via Suzuki cross-coupling and subsequently evaluated for their biological activity, demonstrating antithrombotic and haemolytic properties.[5][6][7] Although that study used a different precursor, it validates the "bromomethyl-thiophene" moiety as a key component for generating libraries of compounds for biological screening. The presence of the nitro group in the title compound offers an additional dimension, as nitroaromatic compounds are themselves a class of therapeutics (e.g., nitrofurantoin) and the nitro group can be reduced to an amine, opening up a vast array of further derivatization possibilities, such as amide or sulfonamide formation.[8][9]

Safety and Handling

Due to the reactive nature of the bromomethyl group, this compound should be handled with care. While a specific safety data sheet (SDS) is not widely available, data from the closely related and structurally similar compound 2-bromo-5-nitrothiophene provides a strong basis for hazard assessment.

-

GHS Hazard Classification (Anticipated):

-

Handling Precautions:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[11]

-

Reactivity Hazards: As a potent alkylating agent, it should be kept away from strong bases, oxidizing agents, and nucleophiles during storage.

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. Seek medical attention if irritation persists.[12]

-

Conclusion

This compound, CAS 166887-84-9, is a highly valuable, bifunctional synthetic building block. Its strategic design, featuring a reactive electrophilic bromomethyl group and an electron-withdrawing nitro moiety on a privileged thiophene scaffold, makes it an ideal intermediate for organic and medicinal chemists. Through straightforward nucleophilic substitution reactions, it enables the efficient incorporation of the 5-nitro-2-thenyl group into diverse molecular frameworks, facilitating the synthesis of novel compounds for drug discovery, agrochemicals, and materials science. Proper understanding of its synthesis, reactivity, and handling is key to unlocking its full potential in chemical research.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Chemical Properties of 2-Bromo-5-nitrothiophene (CAS 13195-50-1).

- Consiglio, G., et al. (n.d.). Linear free energy ortho-correlations in the reactions of some 2-bromo-5-nitro-3-X-thiophenes with primary and secondary amines in benzene. Journal of the Chemical Society, Perkin Transactions 2.

-

National Center for Biotechnology Information (n.d.). 2-Bromo-5-nitrothiophene. PubChem. Retrieved from [Link]

- Khan, I., et al. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Bromo-5-nitrothiophene: Synthesis & Applications in Organic Chemistry.

- Sigma-Aldrich (n.d.). Safety Data Sheet.

- Fisher Scientific (n.d.). Safety Data Sheet.

-

National Center for Biotechnology Information (n.d.). This compound. PubChemLite. Retrieved from [Link]

-

LookChem (n.d.). 2-Methyl-5-nitrothiophene. Retrieved from [Link]

- Khan, I., et al. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: As antithrombotic and haemolytically active molecules.

- Fisher Scientific (n.d.). Safety Data Sheet - 2-Bromo-5-nitrothiophene.

- ResearchGate (n.d.). Synthesis of 2-(Bromomethyl)-5-(3,5-dimethylphenyl)thiophene.

-

National Center for Biotechnology Information (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

- ResearchGate (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react.

- ResearchGate (n.d.). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 166887-84-9 this compound AKSci 5275DL [aksci.com]

- 4. PubChemLite - this compound (C5H4BrNO2S) [pubchemlite.lcsb.uni.lu]

- 5. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. 2-Bromo-5-nitrothiophene | C4H2BrNO2S | CID 83222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-溴-5-硝基噻吩 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Structure of 2-(Bromomethyl)-5-nitrothiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 2-(Bromomethyl)-5-nitrothiophene, a key heterocyclic building block in organic synthesis and medicinal chemistry. We will delve into its detailed molecular structure, elucidated through a combination of spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This document outlines a standard, reliable protocol for its synthesis via radical bromination of 2-methyl-5-nitrothiophene, supported by mechanistic insights. Furthermore, we explore its reactivity and strategic application as a versatile electrophilic synthon in the development of complex, biologically active molecules. Safety protocols and handling procedures are also addressed, ensuring a holistic understanding for laboratory application.

Introduction: The Significance of Substituted Thiophenes

Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their presence in a multitude of pharmacologically active compounds and functional materials.[1] The thiophene ring system, a five-membered aromatic heterocycle containing a sulfur atom, serves as a bioisostere for the benzene ring in many drug candidates, often improving pharmacokinetic profiles. The strategic functionalization of the thiophene nucleus allows for the fine-tuning of electronic and steric properties, making these derivatives invaluable intermediates.

This compound (CAS No: 36157-27-0) is a particularly valuable derivative. Its structure incorporates two key reactive sites: a highly electrophilic bromomethyl group at the 2-position and a potent electron-withdrawing nitro group at the 5-position. This unique electronic arrangement makes it a powerful and versatile intermediate for constructing more complex molecular architectures, particularly in the synthesis of novel therapeutic agents.

Physicochemical Profile

A clear understanding of the physical properties of a reagent is fundamental to its effective use in experimental design. The key physicochemical characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 36157-27-0 | |

| Molecular Formula | C₅H₄BrNO₂S | [2] |

| Molecular Weight | 238.06 g/mol | |

| Appearance | Yellow to tan crystalline powder or crystals | [2] |

| Melting Point | 43-45 °C | [2] |

| SMILES String | O=c1ccc(CBr)s1 | |

| InChI Key | ZPNFMDYBAQDFDY-UHFFFAOYSA-N |

Elucidation of the Molecular Structure: A Spectroscopic Approach

The definitive structure of this compound is confirmed through a combination of modern spectroscopic methods. Each technique provides a unique piece of the structural puzzle.

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[3][4]

-

¹H NMR (Proton NMR): In a typical spectrum (solvent: CDCl₃), the proton environment is clearly defined.

-

~4.8 ppm (singlet, 2H): This signal corresponds to the two protons of the bromomethyl (-CH₂Br) group. Its downfield shift is due to the deshielding effect of the adjacent electronegative bromine atom. The singlet multiplicity indicates no adjacent protons.

-

~7.2 ppm (doublet, 1H) & ~7.9 ppm (doublet, 1H): These two signals represent the two aromatic protons on the thiophene ring. The coupling between them (a doublet of doublets) confirms their adjacency. The significant downfield shift, particularly for the proton at the 4-position (~7.9 ppm), is caused by the strong electron-withdrawing effect of the nitro group at the 5-position.

-

-

¹³C NMR (Carbon NMR): The carbon spectrum provides complementary information about the carbon skeleton.[5]

-

~25 ppm: Signal for the bromomethyl carbon (-CH₂Br).

-

~125-155 ppm: A set of four signals corresponding to the four carbons of the thiophene ring. The carbon attached to the nitro group (C5) and the carbon attached to the bromomethyl group (C2) are typically the most downfield due to the strong electron-withdrawing and substituent effects.

-

Mass spectrometry provides the exact molecular weight and valuable fragmentation data. For this compound, the mass spectrum would show a molecular ion peak (M⁺) cluster around m/z 237 and 239 with an approximate 1:1 ratio, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br). Key fragmentation would likely involve the loss of the bromine atom (-Br) to give a fragment at m/z 158, and the loss of the nitro group (-NO₂).

IR spectroscopy helps identify the functional groups present. Key absorption bands for this molecule include:

-

~1520-1550 cm⁻¹ and ~1340-1360 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching vibrations of the nitro group (N-O).

-

~3100 cm⁻¹: C-H stretching for the aromatic protons on the thiophene ring.

-

~1220 cm⁻¹: C-Br stretching vibration.

Synthesis and Mechanistic Insights

The most common and efficient laboratory synthesis of this compound is through the free-radical bromination of 2-methyl-5-nitrothiophene using N-bromosuccinimide (NBS) as the bromine source.[6]

Objective: To synthesize this compound from 2-methyl-5-nitrothiophene.

Materials:

-

2-methyl-5-nitrothiophene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (as radical initiator)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Round-bottom flask, condenser, heating mantle, magnetic stirrer

Procedure:

-

Setup: Assemble a reflux apparatus in a fume hood. Ensure all glassware is dry.

-

Charging the Flask: To the round-bottom flask, add 2-methyl-5-nitrothiophene (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of benzoyl peroxide.

-

Solvent Addition: Add dry carbon tetrachloride to the flask.

-

Reaction: Stir the mixture and heat to reflux (approx. 77°C for CCl₄). The reaction is often initiated by shining a lamp on the flask to promote radical formation.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with a sodium thiosulfate solution to quench any remaining bromine, followed by a water wash.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane or ethanol) to yield the final product as a yellow solid.

The bromination of the methyl group proceeds via a free-radical chain reaction, not an electrophilic aromatic substitution on the thiophene ring.[7][8]

-

Initiation: The initiator (BPO or AIBN) decomposes upon heating to form free radicals. These radicals then react with NBS to generate a bromine radical (Br•).

-

Propagation:

-

The highly reactive bromine radical abstracts a hydrogen atom from the methyl group of 2-methyl-5-nitrothiophene. This step is favored because it forms a resonance-stabilized benzylic-type radical.

-

This thiophenylmethyl radical then reacts with another molecule of NBS to form the desired product, this compound, and a new bromine radical, which continues the chain reaction.

-

-

Termination: The reaction terminates when two radicals combine.

Causality: The choice of NBS is critical. It provides a low, constant concentration of bromine radicals, which favors substitution at the allylic/benzylic position over electrophilic addition to the aromatic ring. The use of a radical initiator is essential to start the chain reaction.

Caption: Workflow for the synthesis of this compound.

Reactivity and Application as a Synthetic Intermediate

The synthetic utility of this compound stems from the reactivity of its bromomethyl group. The C-Br bond is polarized, making the methylene carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. This makes it an excellent alkylating agent for introducing the 5-nitrothien-2-ylmethyl moiety into other molecules.

This compound serves as a key starting material for synthesizing derivatives with potential applications as antithrombotic and haemolytic agents.[1][9][10][11] For instance, it can undergo Suzuki cross-coupling reactions, although this typically involves a C-Br bond directly on the aromatic ring rather than the methyl group.[12] A more direct application is in nucleophilic substitution reactions where the bromide is displaced.

Let's consider its reaction with a thiol (R-SH) to form a thioether, a common linkage in medicinal chemistry.

Caption: Application in nucleophilic substitution (SN2) reactions.

In this SN2 reaction, the thiolate anion acts as the nucleophile, attacking the electrophilic methylene carbon and displacing the bromide leaving group. This provides a straightforward route to a variety of thioether derivatives.

Safety and Handling

As with any reactive chemical, proper handling is paramount to ensure laboratory safety.

-

Hazard Classification: While specific data for the bromomethyl derivative is less common, related compounds like 2-bromo-5-nitrothiophene are classified as skin and eye irritants and may cause respiratory irritation.[13][14] Bromomethyl compounds, in general, are potent lachrymators and should be handled with extreme care.

-

Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[15][16]

-

Handling: Avoid contact with skin and eyes. Do not breathe fumes or dust.[15]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. It may be moisture-sensitive.[15]

-

First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[15]

Conclusion

This compound is a high-value synthetic intermediate whose molecular structure has been unequivocally established by spectroscopic analysis. Its strategic combination of a reactive bromomethyl group and an electron-withdrawing nitro group on a thiophene scaffold makes it a versatile tool for synthetic chemists. The reliable and well-understood free-radical synthesis protocol allows for its accessible preparation in the lab. Its primary utility lies in its role as an electrophilic building block for the construction of more complex molecules, particularly in the pursuit of new pharmaceutical agents. Adherence to strict safety protocols is essential when handling this potent and reactive compound.

References

- SynQuest Laboratories, Inc. (n.d.). Safety Data Sheet: 2-(Bromomethyl)thiophene.

- BenchChem (2025). An In-depth Technical Guide to the Health and Safety of 2-Bromo-5-(2-nitro-vinyl)-thiophene. BenchChem.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 2-Bromo-5-nitrothiophene: Synthesis & Applications in Organic Chemistry.

-

Riaz, M., et al. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 8(74). Available at: [Link]

- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 83222, 2-Bromo-5-nitrothiophene.

- ResearchGate (2014). Discussion on Synthesis of 2-Bromomethyl-5-bromothiophene.

- Fisher Scientific (2021). Safety Data Sheet: 2-Bromo-5-nitrothiophene.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties of 2-Bromo-5-nitrothiophene (CAS 13195-50-1).

- Merck Millipore (2025). Safety Data Sheet.

- ResearchGate (n.d.). Synthesis of 2-(Bromomethyl)-5-(3,5-dimethylphenyl)thiophene.

- Sigma-Aldrich (n.d.). Product Page: 2-Bromo-5-nitrothiophene.

- Hou, H. X., Zhou, D. G., & Li, R. (2022). Mechanisms of bromination between thiophenes and NBS: A DFT investigation. Computational and Theoretical Chemistry, 113545.

- Sciforum (n.d.). An Easy Synthesis of 5-Nitro-Thiophenes and 3-Amino-2-Nitro.

- Georganics (n.d.). Product Page: 2-Bromo-5-nitrothiophene.

- Thermo Fisher Scientific (n.d.). Product Page: 2-Bromo-5-nitrothiophene, 97%.

- ResearchGate (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: As antithrombotic and haemolytically active molecules.

- ResearchGate (2015). (PDF) Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: As antithrombotic and haemolytically active molecules.

-

Riaz, M., et al. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PubMed. Available at: [Link]

- Ashenhurst, J. (2013). Bromination of Alkenes - The Mechanism. Master Organic Chemistry.

- Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: a critical view on the potential of a combined approach for the elucidation of complex molecular mixtures. Biogeosciences, 10(5), 3249-3266.

- YouTube (2011). Bromination Mechanism.

- StudySmarter (2023). Thiophene: Bromination & Reduction.

- SpectraBase (n.d.). 2-Bromo-5-nitrothiophene - Optional[1H NMR] - Chemical Shifts.

- SpectraBase (n.d.). 2-Bromo-5-nitrothiophene - Optional[13C NMR] - Spectrum.

- Monti, F., et al. (2022). Integration of NMR Spectroscopy in an Analytical Workflow to Evaluate the Effects of Oxidative Stress on Abituzumab: Beyond the Fingerprint of mAbs. Analytical Chemistry, 94(18), 6645–6653.

- National Institutes of Health (NIH) (2023). Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies.

Sources

- 1. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Bromo-5-nitrothiophene, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. bg.copernicus.org [bg.copernicus.org]

- 4. Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. researchgate.net [researchgate.net]

- 7. Mechanisms of bromination between thiophenes and NBS: A DFT investigation [ouci.dntb.gov.ua]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sciforum.net [sciforum.net]

- 13. 2-Bromo-5-nitrothiophene | C4H2BrNO2S | CID 83222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. synquestlabs.com [synquestlabs.com]

- 16. benchchem.com [benchchem.com]

Spectroscopic data for 2-(Bromomethyl)-5-nitrothiophene (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(Bromomethyl)-5-nitrothiophene

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound this compound. As a pivotal intermediate in the synthesis of pharmaceuticals and functional materials, the unambiguous structural confirmation of this molecule is paramount. This document is designed for researchers, scientists, and drug development professionals, offering a synthesis of predicted data based on established spectroscopic principles and comparative analysis with closely related structural analogs. We provide detailed interpretations, standardized experimental protocols, and visual workflows to ensure both educational value and practical applicability in a laboratory setting.

Introduction to this compound

Given its role as a critical synthetic intermediate, rigorous quality control and structural verification are essential. Spectroscopic techniques provide the necessary tools for this confirmation. This guide establishes a foundational spectroscopic profile for this compound, enabling researchers to confidently identify and characterize this compound.

Molecular Structure and Predicted Spectroscopic Overview

The chemical structure of this compound dictates its spectroscopic characteristics. The molecule consists of a five-membered thiophene ring substituted at the 2-position with a bromomethyl (-CH₂Br) group and at the 5-position with a nitro (-NO₂) group.

The key structural features to consider are:

-

Thiophene Ring: An aromatic heterocycle with two protons (H-3 and H-4) that will exhibit characteristic coupling in the ¹H NMR spectrum.

-

Nitro Group (-NO₂): A strong electron-withdrawing group that will significantly deshield adjacent protons and carbons. It also possesses highly characteristic stretching vibrations in the IR spectrum.[2]

-

Bromomethyl Group (-CH₂Br): The methylene protons will appear as a singlet in the ¹H NMR spectrum in a region typical for benzylic-type halides.[3] The carbon atom is directly attached to an electronegative bromine atom, influencing its ¹³C NMR chemical shift.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show two distinct regions: the aromatic region for the thiophene protons and the aliphatic region for the bromomethyl protons.

-

Aromatic Protons (H-3 and H-4): The two protons on the thiophene ring are expected to appear as two distinct doublets due to coupling to each other. The strong electron-withdrawing effect of the nitro group at C-5 will deshield H-4, shifting it significantly downfield. H-3 will be less affected. For the related compound, 2-bromo-5-nitrothiophene, the corresponding protons appear at approximately δ 7.2-8.0 ppm.

-

Bromomethyl Protons (-CH₂Br): These two protons are chemically equivalent and are not coupled to any other protons, so they will appear as a sharp singlet. The chemical shift is influenced by the adjacent aromatic thiophene ring and the electronegative bromine atom. This typically places the signal in the δ 4.5-5.0 ppm range.[3]

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale / Comparison |

| ~7.8 - 8.0 | Doublet (d) | 1H | H-4 | Deshielded by adjacent electron-withdrawing NO₂ group. |

| ~7.1 - 7.3 | Doublet (d) | 1H | H-3 | Typical aromatic region for thiophene, less deshielded than H-4. |

| ~4.8 - 5.0 | Singlet (s) | 2H | -CH₂Br | Consistent with a bromomethyl group attached to an aromatic ring.[3] |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to show five signals, corresponding to the five carbon atoms in the molecule. The chemical shifts are heavily influenced by the substituents.

-

C-5: This carbon is directly attached to the nitro group and will be significantly deshielded, appearing far downfield.

-

C-2: Attached to the bromomethyl group and the sulfur atom, its chemical shift will be influenced by both.

-

C-3 and C-4: These are the protonated carbons of the thiophene ring. C-4 is expected to be more deshielded than C-3 due to its proximity to the nitro group.

-

-CH₂Br: The bromomethyl carbon will appear in the aliphatic region, typically between δ 30-35 ppm.[4]

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale / Comparison |

| ~150 - 155 | C-5 | Attached to NO₂, highly deshielded. In 2-bromo-5-nitrothiophene, this carbon is at ~149 ppm.[5] |

| ~145 - 150 | C-2 | Attached to the -CH₂Br group. |

| ~128 - 132 | C-4 | Deshielded by the adjacent NO₂ group. |

| ~125 - 128 | C-3 | Standard thiophene aromatic carbon region. |

| ~30 - 33 | -CH₂Br | Typical range for a carbon attached to bromine in a benzylic-type position.[4] |

Experimental Protocol for NMR Spectroscopy

Reproducible NMR data acquisition relies on a standardized sample preparation and acquisition protocol.

Protocol Steps:

-

Sample Preparation:

-

Accurately weigh 10-15 mg of the this compound sample.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm reference).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition (using a 400 MHz Spectrometer):

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence, ensuring an adequate number of scans for a good signal-to-noise ratio.

-

Acquire the proton-decoupled ¹³C NMR spectrum. A greater number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Figure 2: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Interpretation of the IR Spectrum

The IR spectrum of this compound will be dominated by the strong absorptions of the nitro group.

Table 3: Predicted Characteristic IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3100 - 3000 | C-H Stretch | Thiophene Ring | Medium-Weak |

| 2960 - 2850 | C-H Stretch | -CH₂Br | Medium-Weak |

| ~1550 - 1490 | N-O Asymmetric Stretch | Nitro (-NO₂) | Strong |

| ~1355 - 1315 | N-O Symmetric Stretch | Nitro (-NO₂) | Strong |

| ~1600, ~1450 | C=C Stretch | Thiophene Ring | Medium |

| ~700 - 600 | C-Br Stretch | Bromomethyl | Medium-Strong |

The two strong bands for the nitro group are highly characteristic and serve as a primary diagnostic tool for the presence of this functional group.[2] The C-Br stretch appears in the fingerprint region and can sometimes be difficult to assign definitively.

Experimental Protocol for IR Spectroscopy (ATR Method)

The Attenuated Total Reflectance (ATR) method is a common and simple technique for acquiring IR spectra of solid samples.

Protocol Steps:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio.

-

Cleaning: After analysis, clean the sample from the crystal surface thoroughly.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information derived from its fragmentation pattern upon ionization.

Fragmentation Analysis

For this compound (Molecular Weight: ~223.08 g/mol ), the mass spectrum is expected to show a distinctive molecular ion peak.

-

Molecular Ion (M⁺): Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an approximate 1:1 ratio. Therefore, the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units (e.g., at m/z 223 and 225). This isotopic signature is a definitive indicator of the presence of one bromine atom.

-

Key Fragments: The most likely initial fragmentation is the loss of the bromine atom, which is a good leaving group, to form a stable thienylmethyl cation. Subsequent fragmentations could involve the loss of the nitro group or cleavage of the thiophene ring.

Predicted Fragmentation Pathway:

-

[M]⁺˙ → [M - Br]⁺: Loss of a bromine radical to form the 5-nitro-2-thienylmethyl cation (m/z 144). This is expected to be a very prominent peak.

-

[M - Br]⁺ → [C₄H₂S]⁺˙: Subsequent loss of NO₂ and CH₂ could lead to smaller fragments.

-

[M]⁺˙ → [M - NO₂]⁺: Loss of a nitro radical to give the 2-(bromomethyl)thiophene cation (m/z 177/179).

Figure 3: Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for volatile and thermally stable compounds like this compound.

Protocol Steps:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Method:

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

Use a suitable capillary column (e.g., a nonpolar DB-5ms).

-

Apply a temperature program, for example, starting at 50°C, holding for 1 minute, then ramping at 10°C/min to 250°C.

-

-

MS Method (Electron Ionization - EI):

-

Use a standard electron ionization energy of 70 eV.

-

Set the mass analyzer to scan a relevant m/z range (e.g., m/z 40-300).

-

The eluting compound from the GC will be ionized, fragmented, and detected by the mass spectrometer.

-

-

Data Analysis: Analyze the resulting mass spectrum for the peak corresponding to the retention time of the compound, identifying the molecular ion and key fragment ions.

Summary and Conclusion

The structural characterization of this compound can be confidently achieved through a combined spectroscopic approach. The key identifying features are:

-

¹H NMR: Two doublets in the aromatic region and a characteristic singlet for the -CH₂Br group around δ 4.8-5.0 ppm.

-

¹³C NMR: Five distinct carbon signals, including a highly deshielded carbon attached to the nitro group and an aliphatic carbon around δ 30-33 ppm.

-

IR: Two very strong absorption bands between 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹, characteristic of a nitro group.

-

MS: A distinctive 1:1 doublet for the molecular ion peak (M⁺ and M+2) confirming the presence of one bromine atom, and a prominent fragment corresponding to the loss of bromine.

This guide provides a robust framework for the spectroscopic analysis of this compound, serving as a valuable resource for its synthesis, quality control, and application in further research and development.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link][4]

-

PubChem. (n.d.). 2-Bromo-5-nitrothiophene. Retrieved from [Link][5]

-

International Journal of Pharmaceutical Sciences Review and Research. (2017). The Molecular Structural and Spectroscopic Study (IR, Raman, UV and NMR) for 2-Carbaldehyde oxime-5-nitrothiophene Molecule by the DFT Method. Retrieved from [Link]

-

Hussain, Z., et al. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 9(1), 43. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Bromo-5-nitrothiophene: Synthesis & Applications in Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis of 2-(Bromomethyl)-5-(3,5-dimethylphenyl)thiophene. Retrieved from [Link][1]

Sources

A Comprehensive Technical Guide to the Synthesis of 2-(Bromomethyl)-5-nitrothiophene

Abstract

This technical guide provides an in-depth exploration of a reliable and efficient synthetic pathway for 2-(Bromomethyl)-5-nitrothiophene, a valuable heterocyclic building block in medicinal chemistry and materials science. The strategic importance of this molecule lies in its bifunctional nature, featuring a reactive bromomethyl group amenable to nucleophilic substitution and a nitro group that can be reduced or utilized in cross-coupling reactions. This document details a preferred two-step synthetic route commencing from 2-methylthiophene, proceeding through a nitration intermediate. We will elucidate the chemical principles, provide detailed experimental protocols, and discuss the mechanistic underpinnings of each transformation. The causality behind critical experimental choices is explained to ensure reproducibility and high-yield synthesis. This guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Introduction: The Strategic Value of Functionalized Thiophenes

Thiophene derivatives are privileged scaffolds in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1] Their unique electronic properties and ability to mimic phenyl rings while offering distinct metabolic profiles make them highly sought after. The target molecule, this compound, is a particularly versatile intermediate. The benzylic-like bromide at the 2-position serves as a potent electrophile for introducing the thiophene moiety into larger molecules, while the nitro group at the 5-position acts as a strong electron-withdrawing group, activating the ring for nucleophilic aromatic substitution or serving as a precursor to an amino group. This bifunctionality allows for sequential and orthogonal chemical modifications, making it a cornerstone for library synthesis and the development of complex molecular architectures.

Part 1: Pathway Selection and Retrosynthetic Analysis

A robust synthesis must be efficient, scalable, and high-yielding, with minimal side-product formation. For this compound, several synthetic routes are conceivable. However, a logical analysis points to a superior strategy that maximizes selectivity and control.

The most logical pathway involves a two-step sequence starting from commercially available 2-methylthiophene:

-

Electrophilic Nitration: Introduction of the nitro group at the 5-position of 2-methylthiophene.

-

Radical Bromination: Selective bromination of the methyl group to yield the final product.

This forward-synthetic approach is strategically sound for a crucial reason: the electronic nature of the key functional groups. Performing nitration first places a strongly deactivating nitro group on the thiophene ring.[2] During the subsequent bromination step, this deactivation protects the aromatic ring from undesired electrophilic attack by bromine, thereby ensuring that the reaction proceeds selectively at the methyl side chain via a free-radical mechanism.[3] An alternative route—brominating the methyl group first and then nitrating the ring—is less desirable as the resulting 2-(bromomethyl)thiophene is highly reactive and prone to decomposition or polymerization under the harsh acidic conditions typically required for nitration.

Caption: Retrosynthetic analysis of this compound.

Part 2: Detailed Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process checks and purification methods to ensure high purity of the final product.

Step 1: Synthesis of 2-Methyl-5-nitrothiophene

The nitration of thiophene requires milder conditions than those used for benzene to avoid oxidation and polysubstitution. The use of nitric acid in acetic anhydride generates acetyl nitrate in situ, a moderately reactive nitrating agent suitable for sensitive substrates like thiophene.[4]

Protocol:

-

Reagent Preparation: In a flask, prepare a nitrating mixture by cautiously adding fuming nitric acid (1.2 equivalents) dropwise to a stirred solution of acetic anhydride (4 equivalents) while maintaining the temperature below 10°C using an ice bath. Allow the mixture to stir for 15 minutes.

-

Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-methylthiophene (1 equivalent) in glacial acetic acid. Cool this solution to 10°C.

-

Nitration: Add the prepared acetyl nitrate solution dropwise to the 2-methylthiophene solution. The rate of addition should be controlled to maintain the reaction temperature below 25°C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product will precipitate as a yellow solid.

-

Purification: Filter the solid, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol. The crude product can be further purified by recrystallization from ethanol to yield 2-methyl-5-nitrothiophene as pale yellow crystals.

Step 2: Synthesis of this compound (Wohl-Ziegler Bromination)

This step employs a free-radical chain reaction to selectively brominate the methyl group. N-Bromosuccinimide (NBS) is the reagent of choice as it provides a low, constant concentration of elemental bromine, which favors radical substitution over electrophilic addition to the ring.[5] A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is essential to start the chain reaction.[6]

Protocol:

-

Reaction Setup: To a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, add 2-methyl-5-nitrothiophene (1 equivalent), N-Bromosuccinimide (1.1 equivalents), and a catalytic amount of AIBN (0.02-0.05 equivalents).

-

Solvent Addition: Add a non-polar solvent such as carbon tetrachloride (CCl₄) or benzene. (Safety Note: These solvents are hazardous and should be handled in a well-ventilated fume hood with appropriate personal protective equipment).

-

Initiation & Reflux: Heat the mixture to reflux (approx. 77°C for CCl₄). The reaction can also be initiated photochemically with a UV lamp. The reaction progress is often indicated by the consumption of the denser NBS, which sinks, and the appearance of succinimide, which floats.

-

Reaction Monitoring: Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-5 hours.

-

Work-up: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Purification: Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining traces of HBr or NBS. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude oil or solid should be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., hexane/ethyl acetate mixture) to afford pure this compound.

Part 3: Mechanistic Insights and Process Control

A deep understanding of the reaction mechanisms is critical for troubleshooting and optimization.

Mechanism of Wohl-Ziegler Bromination

The reaction proceeds via a classic free-radical chain mechanism.

Caption: Free-radical mechanism of the Wohl-Ziegler bromination.

-

Initiation: The initiator (AIBN) decomposes upon heating to form radicals, which then abstract a hydrogen atom from traces of HBr or the solvent to generate a bromine radical (Br•).

-

Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of 2-methyl-5-nitrothiophene to form a resonance-stabilized thiophenylmethyl radical and HBr. This radical then reacts with a molecule of Br₂ (generated from the reaction of NBS with HBr) to form the desired product and a new bromine radical, which continues the chain.

-

Termination: The reaction is terminated when two radicals combine.

Causality of Experimental Choices:

-

NBS as Bromine Source: NBS reacts with HBr produced during propagation to generate a low, steady concentration of Br₂. This is crucial because high concentrations of Br₂ could lead to competing ionic (electrophilic) reactions on the thiophene ring, despite the deactivating nitro group.[5]

-

Non-Polar Solvent: Solvents like CCl₄ are used because they do not solvate ions well, disfavoring ionic reaction pathways. Furthermore, NBS is sparingly soluble in CCl₄, which helps maintain the low bromine concentration.[7]

-

Radical Initiator: The initiator provides the initial spark of radicals needed to start the chain reaction at a controlled rate upon heating. Without it, the reaction would be impractically slow.[6]

Part 4: Data Presentation and Characterization

The identity and purity of the final product, this compound, must be confirmed through rigorous analytical techniques.

| Parameter | Expected Value / Observation | Reference |

| Molecular Formula | C₅H₄BrNO₂S | [8] |

| Molecular Weight | 222.06 g/mol | [9] |

| Appearance | Yellow to tan crystalline solid | [10] |

| Melting Point | Varies based on purity, literature often requires purification | - |

| ¹H NMR (CDCl₃) | δ ~4.7 ppm (s, 2H, -CH₂Br), δ ~7.0-8.0 ppm (m, 2H, thiophene protons) | Predicted |

| ¹³C NMR (CDCl₃) | δ ~25-30 ppm (-CH₂Br), δ ~120-150 ppm (thiophene carbons) | Predicted |

| Mass Spec (EI) | m/z 221/223 (M⁺, bromine isotope pattern), 142 (M⁺ - Br) | Predicted |

Conclusion

The synthesis of this compound is most effectively and selectively achieved through a two-step process starting with 2-methylthiophene. The strategic nitration of the thiophene ring prior to a controlled, free-radical bromination of the methyl group is the key to a successful and high-yielding synthesis. This pathway leverages fundamental principles of organic chemistry, particularly the directing and activating/deactivating effects of substituents on an aromatic ring. By following the detailed protocols and understanding the underlying mechanisms presented in this guide, researchers can reliably produce this valuable intermediate for applications in drug discovery and advanced materials development.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Bromo-5-nitrothiophene: Synthesis & Applications in Organic Chemistry.

- Rizwan, K., et al. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 8(74).

- ResearchGate. (2014). Synthesis of 2-Bromomethyl-5-bromothiophene? [Forum discussion].

- Benchchem. (n.d.). Application Notes and Protocols for the Use of 2-(Chloromethyl)thiophene in the Synthesis of Conductive Polymers.

-

Tan, Y., et al. (2015). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 20(10), 18513-18527. Retrieved from [Link]

- ChemicalBook. (n.d.). 2-(Chloromethyl)thiophene synthesis.

-

Butler, A. R., & Hendry, J. B. (1970). Electrophilic substitution on the thiophen ring. Part I. Bromination of thiophen and deuteriated thiophen. Journal of the Chemical Society B: Physical Organic, 848-851. Retrieved from [Link]

- Guernon, J. M., & Guimond, N. (2015). Synthesis and Reactions of Halo-substituted Alkylthiophenes. A Review. ResearchOnline@JCU.

-

W. S. Emerson and T. M. Patrick, Jr. (1955). 2-Chloromethylthiophene. Organic Syntheses, Coll. Vol. 3, p.183; Vol. 28, p.29. Retrieved from [Link]

- StudySmarter. (2023). Thiophene, Bromination & Reduction.

- Ningbo Inno Pharmchem Co., Ltd. (2025). 2-Chloro-3-(chloromethyl)thiophene: Synthesis, Applications, and Safety.

- Joule, J. A., & Mills, K. (n.d.). Heterocyclic Chemistry, Chapter 9: Thiophenes, Selenophenes, and Tellurophenes.

-

Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

- Organic Chemistry. (n.d.). Bromination - Common Conditions.

- PubChemLite. (n.d.). This compound (C5H4BrNO2S).

-

Butler, A. R., & Sanderson, A. P. (1971). Electrophilic substitution on the thiophen ring. Part II. Halogenation of substituted thiophens. Journal of the Chemical Society B: Physical Organic, 2264-2267. Retrieved from [Link]

-

V. S. Babasinian. (1941). 2-Nitrothiophene. Organic Syntheses, Coll. Vol. 1, p.403; Vol. 1, p.466. Retrieved from [Link]

- Thermo Fisher Scientific. (n.d.). 2-Bromo-5-nitrothiophene, 97%.

- Fisher Scientific. (n.d.). eMolecules this compound.

Sources

- 1. studysmarter.co.uk [studysmarter.co.uk]

- 2. Electrophilic substitution on the thiophen ring. Part II. Halogenation of substituted thiophens - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 6. Bromination - Common Conditions [commonorganicchemistry.com]

- 7. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PubChemLite - this compound (C5H4BrNO2S) [pubchemlite.lcsb.uni.lu]

- 9. eMolecules this compound | 166887-84-9 | MFCD21648530 | Fisher Scientific [fishersci.com]

- 10. 2-Bromo-5-nitrothiophene, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

Reactivity and electrophilicity of 2-(Bromomethyl)-5-nitrothiophene

An In-depth Technical Guide to the Reactivity and Electrophilicity of 2-(Bromomethyl)-5-nitrothiophene

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of this compound, a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. We will dissect the molecule's electronic architecture to explain its pronounced electrophilicity, focusing on the synergistic effects of the electron-withdrawing nitro group and the labile bromomethyl moiety. This guide details the mechanistic pathways of its primary reactions, particularly nucleophilic substitutions, and provides field-proven experimental protocols. The content is structured to deliver actionable insights for researchers, scientists, and drug development professionals engaged in the synthesis of novel chemical entities.

Introduction: The Strategic Importance of this compound

Thiophene-based scaffolds are privileged structures in drug discovery, appearing in numerous FDA-approved pharmaceuticals.[1] Their bioisosteric relationship with benzene rings, coupled with unique electronic properties, makes them ideal for modulating a compound's physicochemical and pharmacokinetic profiles.[1] Within this class, this compound emerges as a highly valuable intermediate. Its utility stems from a synthetically advantageous combination of functional groups: a thiophene core, a potent electron-withdrawing nitro group, and a reactive bromomethyl group. This trifecta of features enables its use as a powerful electrophile for introducing the 5-nitrothienyl-2-methyl moiety into a wide array of molecules, leading to the development of novel therapeutic agents, including potential anticancer, antibacterial, and antithrombotic compounds.[2][3]

Physicochemical Properties

A clear understanding of a reagent's physical properties is fundamental to its effective use in synthesis. The key properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₅H₄BrNO₂S | [4] |

| Molecular Weight | 222.06 g/mol | [5] |

| InChIKey | BJJAUOARVZAEII-UHFFFAOYSA-N | [4] |

| CAS Number | 166887-84-9 | [5] |

| Appearance | Yellow to tan crystalline powder | [6] |

Analysis of Electronic Structure and Electrophilicity

The reactivity of this compound is a direct consequence of its electronic landscape. The molecule features two key functional groups that dictate its behavior as an electrophile: the nitro group at the 5-position and the bromomethyl group at the 2-position.

The Activating Effect of the 5-Nitro Group

The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry. Its presence on the thiophene ring has two major consequences:

-

Ring Deactivation: It significantly reduces the electron density of the thiophene ring through both inductive and resonance effects. This deactivates the ring towards traditional electrophilic aromatic substitution.

-

Activation of the Bromomethyl Group: More importantly for the purposes of this guide, the nitro group's strong electron-withdrawing nature enhances the electrophilicity of the entire molecule. It stabilizes the transition state of nucleophilic substitution reactions at the bromomethyl carbon by delocalizing the developing negative charge. Kinetic studies on related nitrothiophenes have consistently shown that electron-withdrawing substituents increase reaction rates with nucleophiles.[7]

The Bromomethyl Group: The Primary Electrophilic Center

The carbon atom of the bromomethyl (-CH₂Br) group is the primary site of reactivity. This is due to two factors:

-

Polarity: The carbon-bromine bond is highly polarized, with the bromine atom drawing electron density from the carbon, rendering the carbon atom electron-deficient and thus highly susceptible to attack by electron-rich species (nucleophiles).[8]

-

Leaving Group Ability: The bromide ion (Br⁻) is an excellent leaving group, meaning it is stable on its own after departing from the carbon atom. This facilitates the substitution reaction.

The combination of the electron-deficient carbon and the excellent leaving group makes the bromomethyl group a potent electrophilic handle for synthetic transformations.

Nucleophilic Substitution: The Cornerstone Reaction

The most characteristic reaction of this compound is nucleophilic substitution. In this reaction, a nucleophile (Nu⁻) attacks the electrophilic carbon of the bromomethyl group, displacing the bromide leaving group.[8]

Mechanistic Considerations: S_N2 Pathway

Given that the electrophilic carbon is a primary, benzylic-like carbon, the reaction predominantly proceeds via an S_N2 (bimolecular nucleophilic substitution) mechanism.[9]

Key Characteristics of the S_N2 Mechanism:

-

Concerted Step: The formation of the new Carbon-Nucleophile bond and the breaking of the Carbon-Bromine bond occur simultaneously in a single, concerted step.[9]

-

Backside Attack: The nucleophile attacks the carbon atom from the side opposite to the leaving group. For chiral centers, this results in an inversion of stereochemistry, a phenomenon known as the Walden inversion.[10]

-

Kinetics: The reaction rate is dependent on the concentration of both the substrate (this compound) and the nucleophile. The rate law is expressed as: Rate = k[Substrate][Nucleophile].[11]

The workflow for this fundamental reaction is depicted below.

A generalized S_N2 reaction pathway for this compound.

Note: The DOT script above is a template. A proper chemical structure image would replace the placeholder URL for the product.

Synthetic Utility and Experimental Protocols

The true value of a reagent is demonstrated by its application in synthesis. This compound serves as a linchpin in constructing complex molecules with potential biological activity.

Application in Drug Discovery: Synthesis of Bioactive Scaffolds

The 5-nitrothiophene moiety is a known pharmacophore in various antibacterial agents.[3] By using this compound, medicinal chemists can readily append this active core to other molecular fragments, exploring new chemical space for drug candidates. For example, reaction with various amines, phenols, or thiols can generate libraries of compounds for screening.

The following diagram illustrates a typical synthetic workflow where an amine-containing lead compound is functionalized using this compound.

Synthetic workflow for functionalizing a lead compound.

Field-Proven Experimental Protocol: N-Alkylation of an Aniline Derivative

This protocol provides a representative, self-validating procedure for the reaction of this compound with a model nucleophile, 4-methoxyaniline.

Objective: To synthesize N-((5-nitrothiophen-2-yl)methyl)-4-methoxyaniline.

Materials:

-

This compound (1.0 eq)

-

4-methoxyaniline (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous potassium carbonate.

-

Solvent Addition: Add anhydrous DMF via syringe to dissolve the starting material. Stir the suspension for 5 minutes.

-

Nucleophile Addition: Add 4-methoxyaniline to the reaction mixture.

-

Reaction Execution: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting bromomethylthiophene spot is consumed (typically 4-6 hours).

-

Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

-

Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the pure N-alkylated product.

Trustworthiness through Self-Validation: The success of this protocol is validated by characterization of the final product. The presence of the newly formed C-N bond and the incorporation of the 5-nitrothienyl-2-methyl moiety can be unequivocally confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

This compound is a potent and versatile electrophile whose reactivity is intelligently governed by the interplay of its nitro and bromomethyl functional groups. Its primary mode of reaction, the S_N2 nucleophilic substitution, provides a reliable and efficient method for constructing complex molecular architectures. The protocols and mechanistic insights provided in this guide are intended to empower researchers to leverage this valuable building block in the rational design and synthesis of novel compounds for drug discovery and materials science.

References

-

Aslam, S., et al. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 8(1), 74. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions - Introduction. [Link]

-

LibreTexts Chemistry. (2023). The Discovery of Nucleophilic Substitution Reactions. [Link]

-

Ahmed, I. S., & Mustafa, D. E. (2020). Kinetic Study of the Reaction of Benzofuroxans with 2-Acetylthiophene: Effect of the Substituents on the Reaction Rate Using Hammett Equation. Orbital: The Electronic Journal of Chemistry, 12, 24-29. [Link]

-

Hameed, P. S., et al. (2018). Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy. Scientific Reports, 8(1), 7261. [Link]

-

Doubtnut. (2022). During the kinetic study of the reaction 2 A+B C+D, following results were obtained. [Link]

-

Kamal, A., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C5H4BrNO2S) [pubchemlite.lcsb.uni.lu]

- 5. eMolecules this compound | 166887-84-9 | MFCD21648530 | Fisher Scientific [fishersci.com]

- 6. 2-Bromo-5-nitrothiophene, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. Kinetic Study of the Reaction of Benzofuroxans with 2-Acetylthiophene: Effect of the Substituents on the Reaction Rate Using Hammett Equation | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. fiveable.me [fiveable.me]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

An In-depth Technical Guide to the Stability and Storage of 2-(Bromomethyl)-5-nitrothiophene

Introduction: The Synthetic Utility and Inherent Reactivity of 2-(Bromomethyl)-5-nitrothiophene

This compound, with CAS Number 77545-63-6, is a pivotal heterocyclic building block in modern organic synthesis. Its structure, featuring a thiophene ring functionalized with a reactive bromomethyl group at the 2-position and a potent electron-withdrawing nitro group at the 5-position, renders it a highly versatile intermediate.[1] This unique electronic and structural arrangement makes it a sought-after precursor for the synthesis of a diverse range of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2]

The synthetic power of this reagent lies in the distinct reactivity of its functional groups. The bromomethyl moiety serves as an excellent electrophile, readily participating in nucleophilic substitution reactions. Simultaneously, the nitro group significantly influences the electron density of the thiophene ring, activating it for certain transformations and providing a handle for further functionalization, such as reduction to an amine.[2] However, the very features that make this compound synthetically valuable also contribute to its inherent instability. This guide provides a detailed analysis of its stability profile, outlines the primary degradation pathways, and establishes field-proven protocols for its storage and handling to ensure its integrity and maximize experimental success.

Chemical Stability and Degradation Pathways

The stability of this compound is governed by its two primary functional groups. Understanding their individual and combined reactivity is crucial for predicting and preventing degradation.

-

The Bromomethyl Group: A Locus of Reactivity The C-Br bond in the bromomethyl group is analogous to a benzylic bromide, making it a highly effective leaving group. This site is the primary point of vulnerability for the molecule and is susceptible to several degradation pathways.

-

The Nitro Group: An Electronic Modulator The strongly electron-withdrawing nitro group deactivates the thiophene ring towards electrophilic attack but can activate it for nucleophilic aromatic substitution under certain conditions. While the nitro group itself is relatively stable under typical storage conditions, it can be reduced. Its primary influence on stability is electronic, affecting the reactivity of the rest of the molecule.

Primary Degradation Pathways

-

Hydrolysis: This is the most significant and common degradation pathway. The electrophilic carbon of the bromomethyl group is highly susceptible to attack by nucleophiles, including water. This reaction results in the formation of 2-(hydroxymethyl)-5-nitrothiophene and hydrobromic acid (HBr). The presence of moisture is therefore a critical factor in the compound's decomposition. Safety data for analogous bromomethyl thiophenes consistently highlights their moisture sensitivity.[3][4] The generated HBr can further catalyze the degradation of the starting material or other sensitive reagents in a reaction mixture.

-

Nucleophilic Attack: Beyond water, other nucleophiles present in a solution or as contaminants can readily displace the bromide. Amines, alcohols, and thiols will react to form the corresponding substituted products. This reactivity underscores the importance of using anhydrous, aprotic solvents and avoiding contamination.

-

Photodegradation: Aromatic nitro compounds can be sensitive to light. While not as critical as moisture sensitivity, prolonged exposure to UV light should be avoided to prevent potential photochemical reactions and degradation.

The primary degradation pathway via hydrolysis is illustrated below.

Caption: Primary degradation pathway of this compound.

Recommended Storage and Handling Protocols

To preserve the chemical integrity of this compound, a multi-faceted approach to storage and handling is required, focusing on mitigating exposure to moisture, heat, and incompatible chemicals.

Quantitative Storage Recommendations

The following conditions are synthesized from safety data sheets of structurally similar and reactive compounds and represent best practices for maintaining the long-term stability of this compound.

| Parameter | Recommended Condition | Rationale & Causality | Supporting Citation |

| Temperature | 2°C to 8°C | Reduces the rate of thermal decomposition and slows potential side reactions. | [3][7] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidative degradation. | [3] |

| Container | Tightly-sealed Amber Glass Bottle | Amber glass protects the compound from light-induced degradation, while a tight seal prevents moisture ingress. | [7] |

| Location | Dry, Cool, Well-Ventilated Area | Ensures a stable external environment and prevents accumulation of potentially harmful vapors. | [3][6] |

| Incompatibles | Store away from strong bases, oxidizing agents, and moisture. | Prevents violent reactions and catalytic degradation. The compound is reactive with these material classes. | [3][6] |

Experimental Protocol: Safe Handling Workflow

Adherence to a strict handling protocol is essential for both user safety and compound integrity. The bromomethyl group imparts lachrymatory properties, meaning it can cause tearing and irritation upon exposure.

-

Preparation:

-

Conduct all work within a certified chemical fume hood to manage vapors.

-

Don appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile is acceptable for incidental contact), a lab coat, and chemical safety goggles with a face shield.[3]

-

-

Equilibration:

-

Before opening, allow the sealed container to warm to ambient laboratory temperature. This critical step prevents atmospheric moisture from condensing on the cold solid, which would introduce water and initiate hydrolysis.

-

-

Aliquotting:

-

Use only dry glassware and spatulas.

-

Quickly weigh the desired amount of the solid into a tared, dry vessel. Minimize the time the main container is open.

-

If the main container has a septum, use a syringe technique under a positive pressure of inert gas to withdraw material if it were a liquid; for a solid, this involves briefly opening in a glove bag or dry environment.

-

-

Resealing and Storage:

-

Cleanup:

The logical flow for these handling and storage decisions is visualized below.

Caption: Workflow for the Safe Handling and Storage of this compound.

Conclusion

This compound is a valuable but sensitive reagent. Its stability is primarily compromised by its susceptibility to hydrolysis, with secondary risks from thermal and photodegradation. By understanding these intrinsic chemical properties, researchers can implement robust storage and handling procedures. The cornerstone of maintaining this compound's integrity is the strict exclusion of moisture, achieved through storage at refrigerated temperatures under an inert atmosphere in tightly sealed containers. Adherence to the protocols outlined in this guide will ensure the reliability of experimental outcomes and promote a safe laboratory environment for professionals in research and drug development.

References

-

2-(Bromomethyl)thiophene - Synquest Labs. SynQuest Laboratories, Inc. Link

-

SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich. Link

-

Understanding the Chemical Properties of 2-Bromo-5-nitrothiophene (CAS 13195-50-1). NINGBO INNO PHARMCHEM CO.,LTD. Link

-

2-Bromo-5-nitrothiophene 97 13195-50-1 - Sigma-Aldrich. Sigma-Aldrich. Link

-

SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich. Link

-

SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. Link

-